[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic compound with the molecular formula C22H28Br2O4 and a molecular weight of 516.26 g/mol . It is primarily used in proteomics research and is an intermediate of Norethindrone, which is an oral contraceptive.
Preparation Methods
The synthesis of [(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves several organic reactions. The compound is typically synthesized through a series of steps that include bromination and acetylation reactions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts . Industrial production methods are designed to ensure high purity and yield, often involving rigorous quality control measures.
Chemical Reactions Analysis
[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in the study of cellular processes and protein interactions.
Medicine: As an intermediate of Norethindrone, it plays a role in the development of oral contraceptives and other hormonal therapies.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets and pathways. As an intermediate of Norethindrone, it is involved in the inhibition of cytosolic sulfotransferases, which play a role in the metabolism of hormones and other biologically active compounds. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is unique in its structure and function. Similar compounds include:
Norethindrone: A widely used oral contraceptive with a similar core structure.
Ethynodiol Diacetate: Another synthetic progestin used in hormonal contraceptives.
Levonorgestrel: A synthetic progestin with applications in emergency contraception.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Br2O4/c1-12(25)28-22(19(27)20(23)24)10-8-18-17-5-3-13-11-14(26)4-6-15(13)16(17)7-9-21(18,22)2/h11,15-18,20H,3-10H2,1-2H3/t15-,16+,17+,18-,21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRCFNRZJNQXRW-PTBPQGHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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